

# Texas Red: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: *Texas Red*

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This in-depth technical guide provides a comprehensive overview of **Texas Red**, a widely used red fluorescent dye. It covers the dye's historical discovery, detailed chemical and physical properties, experimental protocols for its application, and its role in visualizing key cellular signaling pathways.

## Introduction and Historical Context

**Texas Red**, chemically known as sulforhodamine 101 acid chloride, is a bright, red-emitting fluorescent dye that has become an indispensable tool in various biological and biomedical research fields.<sup>[1]</sup> Its development was a significant advancement in fluorescence microscopy, offering a photostable alternative with a distinct emission spectrum, making it highly suitable for multicolor imaging.

The journey of **Texas Red** begins with the synthesis of rhodamine dyes in 1887 by the industrial chemist Ceresole. These dyes were noted for their red-shifted spectra and greater photostability compared to earlier fluorescein dyes. Over time, various derivatives of rhodamine were developed to improve their utility in biological labeling.

A significant breakthrough came in 1982 when Titus, Haugland, and their colleagues synthesized the sulfonyl chloride derivative of sulforhodamine 101.<sup>[2][3]</sup> This new compound, which they named **Texas Red**, was developed to be a hydrophilic, red-emitting fluorophore that could be efficiently coupled to proteins and other biomolecules.<sup>[3]</sup> A key advantage of **Texas**

**Red** sulfonyl chloride is that upon reaction with primary amines on a target molecule, any excess, unreacted dye hydrolyzes to the highly water-soluble sulforhodamine 101. This property simplifies the purification process, as the unreacted dye can be easily washed away. [2] This innovation addressed some of the limitations of existing rhodamine derivatives, such as hydrophobicity and instability, and solidified **Texas Red**'s place as a valuable fluorescent probe.

## Physicochemical and Photophysical Properties

**Texas Red** is a sulfonated xanthene dye, and its chemical structure and properties are well-characterized. It is typically a dark purple powder in its solid form.

### Quantitative Data Summary

The key photophysical and physicochemical properties of **Texas Red** are summarized in the table below for easy reference and comparison.

| Property                              | Value   | Reference(s) |
|---------------------------------------|---|--------------|
| Chemical Formula                      | C <sub>31</sub> H <sub>29</sub> ClN <sub>2</sub> O <sub>6</sub> S <sub>2</sub>  |              |
| Molar Mass                            | 625.15 g/mol  |              |
| Excitation Maximum (λ <sub>ex</sub> ) | ~588 - 596 nm   |              |
| Emission Maximum (λ <sub>em</sub> )   | ~601 - 615 nm   |              |
| Molar Extinction Coefficient (ε)      | ~85,000 cm <sup>-1</sup> M <sup>-1</sup> at 596 nm  |              |
| Fluorescence Quantum Yield (Φ)        | ~0.61 in PBS  |              |
| Fluorescence Lifetime (τ)             | ~4 ns   |              |
| Solubility                            | Soluble to 100 mM in ethanol.<br>Soluble in polar solvents like water (with hydrolysis), DMSO, DMF, and acetonitrile. |              |

## Experimental Protocols

This section provides detailed methodologies for the synthesis of the reactive form of **Texas Red** and its application in labeling antibodies and visualizing the actin cytoskeleton.

## Synthesis of Sulforhodamine 101 Acid Chloride (Texas Red)

The synthesis of the reactive sulfonyl chloride form of **Texas Red** from sulforhodamine 101 (SR101) is a critical step for its use in bioconjugation.

Materials:

- Sulforhodamine 101 (SR101)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Anhydrous reaction vessel
- Vacuum line
- Nitrogen or Argon gas supply

Protocol:

- Thoroughly dry the Sulforhodamine 101 powder under a high vacuum for at least 2 hours.
- In a dry, inert atmosphere (e.g., under nitrogen or argon), add the dried SR101 to an excess of phosphorus oxychloride in a suitable reaction vessel.
- Stir the mixture at room temperature for approximately 21 hours. The reaction converts the sulfonic acid group of SR101 to the reactive sulfonyl chloride.
- After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
- The resulting residue, which is the sulforhodamine 101 acid chloride (**Texas Red**), should be thoroughly dried under a high vacuum to remove any remaining traces of  $\text{POCl}_3$ .
- The reactive **Texas Red** should be stored under desiccated conditions at  $-20^\circ\text{C}$  to prevent hydrolysis.

## Protocol for Labeling IgG Antibodies with Texas Red Sulfonyl Chloride

This protocol describes the covalent conjugation of **Texas Red** sulfonyl chloride to primary amines on an IgG antibody.

### Materials:

- Purified IgG antibody (1-5 mg/mL)
- Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
- **Texas Red** Sulfonyl Chloride
- Anhydrous dimethylformamide (DMF) or acetonitrile
- Desalting column (e.g., Sephadex G-25) or dialysis tubing
- Phosphate-Buffered Saline (PBS), pH 7.4

### Protocol:

- Prepare the antibody solution by dissolving 1-5 mg of the IgG in 1 mL of chilled conjugation buffer.
- Immediately before use, prepare a stock solution of **Texas Red** sulfonyl chloride by dissolving 1 mg in 50  $\mu$ L of anhydrous DMF or acetonitrile. Do not use DMSO as it can react with sulfonyl chlorides.
- While gently vortexing the antibody solution on ice, slowly add the **Texas Red** stock solution. The molar ratio of dye to antibody may need to be optimized, but a starting point is a 10-20 fold molar excess of the dye.
- Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring.
- To separate the **Texas Red**-conjugated antibody from unreacted dye and the hydrolysis product (sulforhodamine 101), apply the reaction mixture to a desalting column pre-equilibrated with PBS.

- Elute the protein-dye conjugate with PBS. The labeled antibody will be in the void volume and will appear as a purple solution. The unreacted, hydrolyzed dye will elute later as a pink fraction.
- Alternatively, the reaction mixture can be dialyzed extensively against PBS at 4°C.
- The degree of labeling can be determined spectrophotometrically.
- Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C.

## Protocol for Staining F-Actin with Texas Red-X Phalloidin

This protocol details the use of **Texas Red-X** phalloidin to visualize the filamentous actin (F-actin) cytoskeleton in fixed and permeabilized cells. Phalloidin is a bicyclic peptide from the *Amanita phalloides* mushroom that binds specifically to F-actin.

### Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
- **Texas Red-X** Phalloidin stock solution (e.g., in methanol)
- Mounting medium with an antifade reagent
- (Optional) DAPI or Hoechst stain for nuclear counterstaining

### Protocol:

- Wash the cells grown on coverslips twice with PBS.
- Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
- Prepare the staining solution by diluting the **Texas Red-X** phalloidin stock solution in the blocking solution to the desired final concentration (typically 50-200 nM).
- Incubate the cells with the **Texas Red-X** phalloidin staining solution for 20-60 minutes at room temperature, protected from light.
- (Optional) A nuclear counterstain like DAPI can be included in the staining solution.
- Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Visualize the stained F-actin using a fluorescence microscope with appropriate filters for **Texas Red** (Excitation: ~595 nm, Emission: ~615 nm).

## Application in Visualizing Signaling Pathways

**Texas Red** is a valuable tool for visualizing the outcomes of various signaling pathways, particularly those that result in changes to the cellular architecture. One prominent example is the use of **Texas Red**-phalloidin to study the dynamics of the actin cytoskeleton, which is regulated by a complex network of signaling pathways.

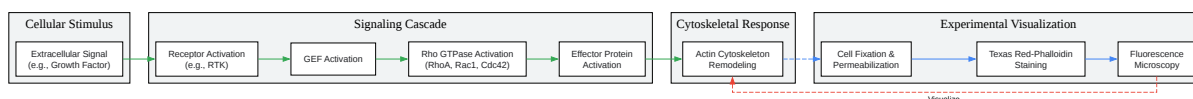
## Rho GTPase Signaling and Actin Cytoskeleton Remodeling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Extracellular signals, transmitted through receptors like G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, activate guanine nucleotide exchange factors (GEFs), which in turn activate Rho GTPases.

Activated Rho GTPases then interact with a variety of downstream effector proteins to control the organization of actin filaments. For instance, activated Rac1 stimulates the Arp2/3 complex via WAVE proteins, leading to the formation of branched actin networks characteristic of lamellipodia. Activated Cdc42 promotes the formation of filopodia through its effectors like WASp and N-WASP, which also activate the Arp2/3 complex. RhoA, on the other hand, promotes the formation of contractile actin stress fibers and focal adhesions through its effectors ROCK and mDia.

The visualization of these distinct actin structures using **Texas Red**-phalloidin provides a powerful readout of the activity of these signaling pathways. For example, the appearance of lamellipodia and membrane ruffles is indicative of Rac1 activation, while the presence of prominent stress fibers suggests high RhoA activity.

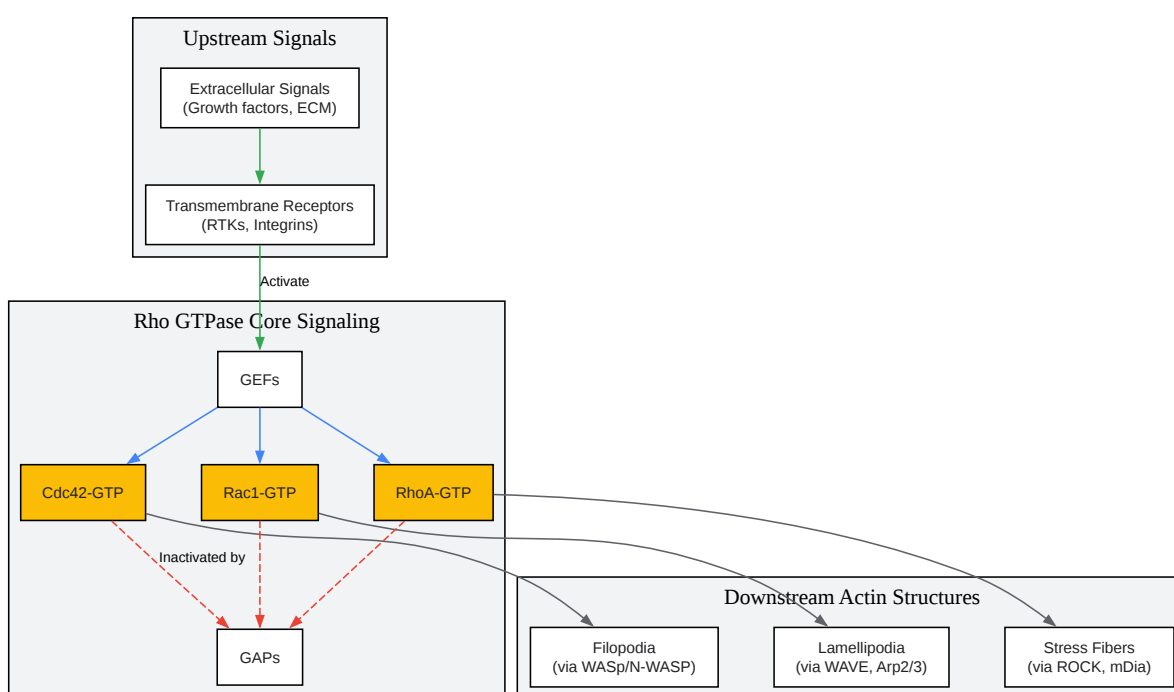
Below is a DOT script and the corresponding diagram illustrating a simplified workflow for visualizing the effects of Rho GTPase signaling on the actin cytoskeleton using **Texas Red**-phalloidin.



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*Workflow for visualizing Rho GTPase-mediated actin remodeling.*

The following DOT script and diagram illustrate the logical relationship in the Rho GTPase signaling pathway leading to distinct actin structures.



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*Simplified Rho GTPase signaling to the actin cytoskeleton.*

## Conclusion



**Texas Red** has proven to be a robust and versatile fluorescent dye for a wide range of applications in biological research and drug development. Its bright red fluorescence, high quantum yield, and the reactivity of its sulfonyl chloride derivative have made it a staple in techniques such as immunofluorescence, flow cytometry, and fluorescence in situ hybridization. The ability to visualize the intricate and dynamic processes within cells, such as the remodeling of the actin cytoskeleton in response to signaling cues, underscores the enduring utility of **Texas Red** in advancing our understanding of cellular biology. As microscopy techniques continue to evolve, the favorable photophysical properties of **Texas Red** and its derivatives will ensure its continued relevance in cutting-edge scientific discovery.

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## References

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